molecular formula C10H17ClO4S B13358287 ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride hydrate

((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride hydrate

Cat. No.: B13358287
M. Wt: 268.76 g/mol
InChI Key: ZXHRTHQHXQXYTC-YUWZRIFDSA-N
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Description

((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride hydrate: is a complex organic compound with a bicyclic structure

Properties

Molecular Formula

C10H17ClO4S

Molecular Weight

268.76 g/mol

IUPAC Name

[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonyl chloride;hydrate

InChI

InChI=1S/C10H15ClO3S.H2O/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14;/h7H,3-6H2,1-2H3;1H2/t7-,10-;/m0./s1

InChI Key

ZXHRTHQHXQXYTC-YUWZRIFDSA-N

Isomeric SMILES

CC1([C@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)Cl)C.O

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)Cl)C.O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride hydrate typically involves the reaction of a bicyclic ketone with methanesulfonyl chloride under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrated form.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: It can participate in oxidation-reduction reactions, although specific conditions and reagents would be required.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Water or Aqueous Bases: For hydrolysis reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the bicyclic structure.

    Reduction Products: Reduced forms of the compound.

    Hydrolysis Products: Corresponding sulfonic acids.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of other bicyclic compounds and derivatives.

Biology: It may be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride hydrate exerts its effects involves the interaction of its sulfonyl chloride group with various nucleophiles. This interaction can lead to the formation of covalent bonds with target molecules, thereby modifying their structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

  • ((1S,4R)-7,7-Dimethyl-2-oxo-bicyclo[2.2.1]hept-1-yl)methanesulfonic Acid
  • Bicyclo[2.2.1]heptane-1-methanesulfonyl chloride, 7,7-dimethyl-2-oxo-, hydrate

Uniqueness: The unique bicyclic structure and the presence of the sulfonyl chloride group make ((1R,4S)-7,7-Dimethyl-2-oxobicyclo[221]heptan-1-yl)methanesulfonyl chloride hydrate distinct from other similar compounds

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